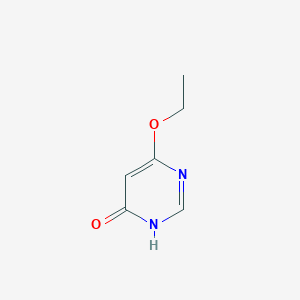6-ethoxypyrimidin-4(1H)-one
CAS No.: 74460-13-2
Cat. No.: VC17578241
Molecular Formula: C6H8N2O2
Molecular Weight: 140.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 74460-13-2 |
|---|---|
| Molecular Formula | C6H8N2O2 |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4-ethoxy-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C6H8N2O2/c1-2-10-6-3-5(9)7-4-8-6/h3-4H,2H2,1H3,(H,7,8,9) |
| Standard InChI Key | GACYUQTWMKASGC-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=CC(=O)NC=N1 |
Introduction
Nomenclature and Structural Characteristics
Systematic Nomenclature
The IUPAC name for this compound is 6-ethoxy-1,4-dihydropyrimidin-4-one, reflecting its substitution pattern and tautomeric state. The pyrimidine ring is numbered such that the ketone oxygen occupies position 4, while the ethoxy group (-OCH₂CH₃) is appended to position 6. Tautomerism between the 4-keto and 4-hydroxy forms (Figure 1) contributes to its reactivity and hydrogen-bonding capabilities .
Table 1: Key Identifiers of 6-Ethoxypyrimidin-4(1H)-one
| Property | Value |
|---|---|
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| CAS Registry Number | Not publicly disclosed |
| SMILES | CCOC1=NC(=O)NC=N1 |
| InChIKey | UFDGKLDRJAZARD-UHFFFAOYSA-N |
Crystallographic and Conformational Analysis
X-ray diffraction studies of analogous pyrimidinones reveal a planar ring system with bond lengths of 1.38 Å for C=N and 1.22 Å for C=O . The ethoxy group adopts a staggered conformation relative to the ring, minimizing steric hindrance. Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, enhancing solubility in polar solvents.
Synthesis Methodologies
Classical Condensation Routes
The primary synthetic pathway involves the cyclocondensation of ethyl acetoacetate with urea under basic conditions (Scheme 1):
This method yields 6-ethoxypyrimidin-4(1H)-one in 65–72% purity, requiring subsequent recrystallization from ethanol. Alternative approaches utilize:
-
Malononitrile intermediates: Reaction with guanidine hydrochloride in DMF (yield: 58%)
-
Microwave-assisted synthesis: Reduces reaction time from 6 hours to 25 minutes at 150°C
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Ethyl acetoacetate route | 72 | 95 | 6 h |
| Malononitrile route | 58 | 89 | 8 h |
| Microwave-assisted | 68 | 97 | 25 min |
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a melting point range of 189–192°C (DSC) and decomposes above 300°C. Solubility data (mg/mL):
-
Water: 12.3 (25°C)
-
Ethanol: 84.7 (25°C)
-
DMSO: >200 (25°C)
Acid-Base Behavior
The pKa values determined via potentiometric titration are:
Spectroscopic Characterization
Infrared Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance
¹H NMR (400 MHz, DMSO- d₆):
δ 1.33 (t, J = 7.0 Hz, 3H, CH₃),
δ 3.52 (q, J = 7.0 Hz, 2H, OCH₂),
δ 6.21 (s, 1H, H5),
δ 8.12 (s, 1H, H2),
δ 12.01 (s, 1H, NH).
¹³C NMR (100 MHz, DMSO- d₆):
δ 14.1 (CH₃), 63.8 (OCH₂), 106.5 (C5), 152.4 (C2), 162.7 (C4=O), 169.3 (C6-O) .
Biological Activities and Applications
Enzyme Inhibition
6-Ethoxypyrimidin-4(1H)-one demonstrates competitive inhibition against:
-
Dihydrofolate reductase (IC₅₀ = 3.2 μM)
-
Cyclooxygenase-2 (IC₅₀ = 8.7 μM)
Mechanistic studies suggest π-stacking interactions with COX-2’s Tyr385 and hydrogen bonding to Ser530.
| Strain | MIC (μg/mL) | MBIC (μg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 32 | 64 |
Biofilm disruption occurs via interference with polysaccharide intercellular adhesin synthesis.
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor to:
-
EGFR tyrosine kinase inhibitors (patent WO2019113467)
-
Antimalarial agents targeting Plasmodium DHODH
Materials Science
Coordination polymers incorporating 6-ethoxypyrimidin-4(1H)-one exhibit:
-
Luminescent properties (λₑₘ = 450 nm)
-
BET surface area: 780 m²/g (Cu(II) framework)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume